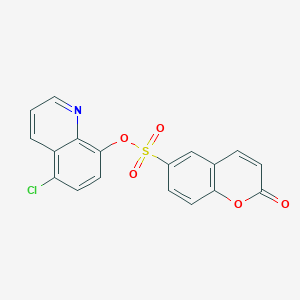
(5-Chloroquinolin-8-yl) 2-oxochromene-6-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloroquinolin-8-yl) 2-oxochromene-6-sulfonate: is a chemical compound that has garnered significant attention due to its potential therapeutic and industrial applications. This compound features a unique structure combining a quinoline moiety with a chromene sulfonate group, which contributes to its diverse chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloroquinolin-8-yl) 2-oxochromene-6-sulfonate typically involves the reaction of 5-chloroquinoline with 2-oxochromene-6-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The process includes purification steps such as recrystallization or chromatography to ensure the final product’s purity and quality.
化学反応の分析
Types of Reactions: (5-Chloroquinolin-8-yl) 2-oxochromene-6-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
科学的研究の応用
Chemistry: In chemistry, (5-Chloroquinolin-8-yl) 2-oxochromene-6-sulfonate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in studying enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its unique structure allows it to target specific biological pathways.
Industry: Industrially, the compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of dyes and pigments.
作用機序
The mechanism of action of (5-Chloroquinolin-8-yl) 2-oxochromene-6-sulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
(5-Chloroquinolin-8-yl)-2-fluorobenzoate: This compound shares the quinoline moiety but differs in the substituent group, which affects its chemical and biological properties.
(5-Chloroquinolin-8-yl)-2-hydroxybenzoate: Similar in structure but with a hydroxyl group, leading to different reactivity and applications.
Uniqueness: (5-Chloroquinolin-8-yl) 2-oxochromene-6-sulfonate is unique due to its combination of a quinoline and chromene sulfonate group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
特性
IUPAC Name |
(5-chloroquinolin-8-yl) 2-oxochromene-6-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNO5S/c19-14-5-7-16(18-13(14)2-1-9-20-18)25-26(22,23)12-4-6-15-11(10-12)3-8-17(21)24-15/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSUYNYSFSKTLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













